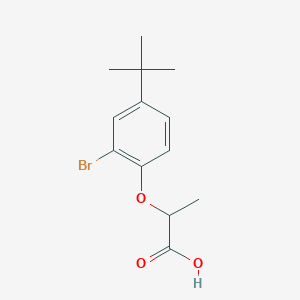
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide, also known as FPhB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhB belongs to the class of isoxazole compounds, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In the study by Zhang et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. In the study by Li et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to induce apoptosis in lung cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In addition, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is its diverse biological activities, which make it a useful tool for studying various disease models. In addition, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide. One area of research is the development of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide in different disease models. Finally, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide involves the reaction of 4-fluoroaniline with 2,3-dichloro-5-phenylisoxazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been described in detail in several research articles, and its purity and identity have been confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been studied for its potential therapeutic applications in various disease models. One of the most promising areas of research is its anti-inflammatory and analgesic properties. In a study conducted by Zhang et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to inhibit the production of pro-inflammatory cytokines and reduce pain in a mouse model of inflammatory pain. Another study by Li et al. demonstrated that 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has antitumor activity against lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Nombre del producto |
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide |
|---|---|
Fórmula molecular |
C16H11FN2O2 |
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
4-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H11FN2O2/c17-13-8-6-12(7-9-13)16(20)18-15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
Clave InChI |
KARCNDQNKIJVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)






![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate](/img/structure/B254296.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)